

1H NMR spectrum of (R)-N-Boc-piperidine-2-methanol

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Compound of Interest

Compound Name: (R)-N-Boc-piperidine-2-methanol

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An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-N-Boc-piperidine-2-methanol

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **(R)-N-Boc-piperidine-2-methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of chiral molecules.

Introduction

(R)-N-Boc-piperidine-2-methanol is a valuable chiral building block in synthetic organic chemistry, frequently employed in the synthesis of pharmaceuticals and other complex molecular architectures. The precise characterization of its structure is paramount, and ¹H NMR spectroscopy is a primary tool for this purpose. This guide presents the ¹H NMR data in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), offers a detailed experimental protocol for data acquisition, and visualizes the molecular structure with corresponding proton assignments.

Data Presentation

The ¹H NMR spectral data for **(R)-N-Boc-piperidine-2-methanol** is summarized in the tables below. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group can lead to the existence of rotamers, which may cause broadening of some signals in the spectrum at room temperature.^[1]

Table 1: ¹H NMR Spectral Data of (R)-N-Boc-piperidine-2-methanol in CDCl₃

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-2	4.29	m	-	1H
H-6eq, H-6ax	3.94	br s	-	2H
H-7a	3.81	dd	10.8, 9.1	1H
H-7b	3.61	dd	10.5, 5.9	1H
H-x	2.87	br t	-	1H
OH	2.12	br s	-	1H
H-3, H-4, H-5	1.53-1.73	m	-	6H
Boc (3 x CH ₃)	1.46	s	-	9H

Data sourced from a 300 MHz spectrum.[\[1\]](#)

Table 2: ¹H NMR Spectral Data of (R)-N-Boc-piperidine-2-methanol in DMSO-d₆

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Integration
H-3, H-4, H-5	1.19-1.32	m	1H
Boc (3 x CH ₃)	1.38	s	9H
H-3, H-4, H-5	1.43-1.52	m	-

Data sourced from a 400 MHz spectrum. Note: The full assignment was not provided in the source.[\[1\]](#)

Structural Visualization and Proton Assignment

The chemical structure of **(R)-N-Boc-piperidine-2-methanol** and the assignment of its protons are illustrated in the following diagram.

Caption: Chemical structure of **(R)-N-Boc-piperidine-2-methanol**.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ^1H NMR spectrum of **(R)-N-Boc-piperidine-2-methanol**.

4.1. Sample Preparation

- Approximately 5-10 mg of purified **(R)-N-Boc-piperidine-2-methanol** is accurately weighed and placed into a clean, dry vial.
- The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). To ensure complete dissolution, gentle vortexing or sonication may be applied.
- The resulting solution is then transferred into a standard 5 mm NMR tube using a Pasteur pipette.

4.2. NMR Data Acquisition

- Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used.
- Solvent: Chloroform-d (CDCl_3).
- Temperature: The spectrum is recorded at room temperature (approximately 298 K).
- Procedure:
 - The NMR tube containing the sample is placed into the spectrometer's probe.
 - The spectrometer's field is locked onto the deuterium signal of the CDCl_3 .
 - The magnetic field is shimmed to achieve optimal homogeneity and resolution.

- Standard ^1H NMR acquisition parameters are set, including a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio, a spectral width appropriate for proton spectra (e.g., -2 to 12 ppm), and a standard relaxation delay (e.g., 1-2 seconds).
- The Free Induction Decay (FID) is acquired.

4.3. Data Processing

- The acquired FID is processed using a Fourier transform to convert the time-domain data into the frequency domain.
- The resulting spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
- A baseline correction is applied to obtain a flat baseline.
- The chemical shift axis is calibrated by setting the residual solvent peak of CDCl_3 to its known value of 7.26 ppm.
- The integrals of the signals are determined to establish the relative ratios of the different types of protons.
- Peak picking is performed to identify the precise chemical shifts, and the coupling constants are measured from the multiplet structures.

Logical Workflow for Spectral Analysis

The process of analyzing the ^1H NMR spectrum of **(R)-N-Boc-piperidine-2-methanol** follows a logical progression to confirm the structure.



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Caption: Workflow for the ^1H NMR analysis of **(R)-N-Boc-piperidine-2-methanol**.

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References

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